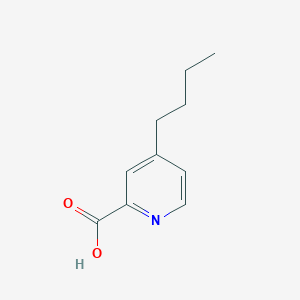

4-Butylpyridine-2-carboxylic acid

Description

Contextual Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Organic Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that feature prominently in organic chemistry, prized for their unique electronic properties and ability to participate in a wide array of chemical reactions. studysmarter.co.ukresearchgate.net The pyridine ring, a nitrogen-containing heterocycle, is a common scaffold found in numerous FDA-approved pharmaceuticals and plays a vital role in the agricultural and food industries. studysmarter.co.uknih.gov When a carboxylic acid group is introduced onto the pyridine ring, a class of compounds known as pyridine carboxylic acids is formed. These molecules are of significant interest due to the combined properties of the aromatic, basic pyridine nitrogen and the acidic carboxylic acid function. nih.gov

The three basic isomers of pyridine carboxylic acid are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org These compounds, particularly picolinic acid and its derivatives, are exceptional chelating agents, meaning they can bind strongly to metal ions. nih.govnih.gov This property makes them crucial components in coordination chemistry, where they serve as ligands to form stable complexes with various metals. nih.gov These metal complexes, in turn, have applications ranging from catalysis to materials science. nih.govrsc.org For example, picolinic acid has been used to create titanium-oxide clusters for photocatalytic hydrogen evolution and as a catalyst in multi-component reactions for synthesizing other complex organic molecules. nih.govrsc.org Furthermore, the ease of substitution at various positions on the pyridine ring allows for extensive structural modifications, enabling chemists to fine-tune the molecule's properties for specific applications. nih.gov

Rationale for Academic Investigation of 4-Butylpyridine-2-carboxylic Acid

The academic focus on this compound stems from the desire to understand how modifying the basic picolinic acid structure influences its chemical behavior. The introduction of a butyl group at the 4-position of the pyridine ring is a deliberate structural change with significant consequences.

Key rationales for its investigation include:

Modulating Physicochemical Properties: The four-carbon butyl chain is an alkyl group, which is nonpolar. Its presence increases the lipophilicity (fat-solubility) of the molecule compared to the unsubstituted picolinic acid. This modification is crucial for applications where the compound needs to be soluble in organic solvents or interact with nonpolar environments.

Steric and Electronic Effects: The butyl group exerts steric hindrance, potentially influencing how the molecule approaches and binds to metal centers or other reactants. Electronically, alkyl groups are weakly electron-donating, which can subtly alter the electron density of the pyridine ring. This change can affect the acidity of the carboxylic group and the basicity of the pyridine nitrogen, thereby fine-tuning the compound's reactivity and coordination properties. nih.gov

Building Block for Functional Materials: The direct, position-selective alkylation of pyridines has been a long-standing challenge in synthetic chemistry. nih.gov The development of methods to create specific isomers like this compound provides valuable building blocks for more complex molecular architectures. nih.gov These tailored ligands are investigated for their ability to form specialized metal complexes, polymers, and metal-organic frameworks (MOFs) with desired structural and functional properties.

Overview of Research Trajectories for Substituted Pyridine-2-carboxylic Acids

Research into substituted pyridine-2-carboxylic acids is a dynamic field with several key trajectories aimed at harnessing their unique properties for advanced applications.

Catalysis: A significant area of research involves using these compounds, both as organocatalysts and as ligands for metal-based catalysts. nih.gov Pyridine-2-carboxylic acid itself has been shown to be an effective, green catalyst for complex organic syntheses. rsc.orgresearchgate.net By modifying the substituents on the pyridine ring, researchers aim to develop catalysts with higher efficiency, selectivity, and stability for reactions like oxidation, C-C and C-N bond formation, and polymerizations. nih.govresearchgate.net

Coordination Chemistry and Materials Science: The ability of picolinic acid derivatives to act as versatile ligands is heavily exploited in the synthesis of novel coordination complexes and materials. nih.gov Research focuses on creating metal-organic frameworks (MOFs) and titanium-oxide clusters with tailored pore sizes, stabilities, and functionalities. rsc.orgchim.it These materials are being explored for applications in gas storage, separation, and photocatalysis. rsc.org

Advanced Synthesis and Functionalization: There is a continuous effort to develop more efficient and selective methods for synthesizing substituted pyridines. nih.govchim.it Overcoming the challenge of controlling regioselectivity (i.e., which position on the ring is modified) is a major goal. nih.gov Success in this area provides access to a wider library of building blocks, enabling the systematic study of structure-property relationships and the design of molecules for specific, high-value applications.

Compound Properties and Data

Below are tables detailing some of the known properties of this compound and its closely related analogue, 4-tert-butylpyridine-2-carboxylic acid, for comparison.

Table 1: Physicochemical Properties of 4-Alkylpyridine-2-carboxylic Acids

| Property | This compound | 4-tert-Butylpyridine-2-carboxylic acid |

|---|---|---|

| CAS Number | 83282-39-7 synchem.de | 42205-74-3 synchem.de |

| Molecular Formula | C₁₀H₁₃NO₂ synchem.de | C₁₀H₁₃NO₂ synchem.de |

| Molecular Weight | 179.22 g/mol synchem.de | 179.22 g/mol synchem.de |

| Boiling Point | Not Available | 321.3 ± 30.0 °C at 760 mmHg |

| Density | Not Available | 1.107 ± 0.06 g/cm³ |

| Solubility | Not Available | Slightly soluble (3.2 g/L at 25°C) |

Table 2: Computed Molecular Descriptors

| Descriptor | 4-tert-Butylpyridine-2-carboxylic acid |

|---|---|

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 50.2 Ų |

| XLogP3 | 2.4 |

Structure

3D Structure

Properties

IUPAC Name |

4-butylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-4-8-5-6-11-9(7-8)10(12)13/h5-7H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKNPKZQZRFTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80527987 | |

| Record name | 4-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80527987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83282-39-7 | |

| Record name | 4-Butylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80527987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to the 4-Butylpyridine-2-carboxylic Acid Core Structure

The construction of the this compound molecule can be achieved through two main strategies: building the pyridine (B92270) ring system from acyclic precursors (de novo formation) or by modifying an existing, appropriately substituted pyridine ring.

The de novo synthesis of substituted pyridines, particularly through multicomponent reactions (MCRs), offers an efficient pathway to complex heterocyclic structures from simple starting materials. nih.gov These reactions are powerful tools for generating molecular diversity. nih.govmdpi.com For instance, variations of the Hantzsch pyridine synthesis or other MCRs can be envisioned for constructing the this compound scaffold. bohrium.com A generalized MCR approach might involve the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, with one of the precursors containing a masked or direct carboxylic acid functionality. figshare.com

A plausible, though specialized, multicomponent approach could adapt methodologies like the Doebner reaction, which typically yields quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov A pyridine analogue of this reaction could theoretically use ammonia or a protected amine, an α,β-unsaturated aldehyde bearing the butyl group, and a dicarboxylic acid derivative to assemble the desired ring system.

Table 1: Comparison of Potential De Novo Synthetic Strategies

| Reaction Type | Precursors | Advantages | Challenges |

|---|---|---|---|

| Hantzsch-type Synthesis | β-ketoester, Aldehyde (e.g., valeraldehyde), Enamine, Oxidizing Agent | High convergence, readily available starting materials. | Requires subsequent oxidation step; introduction of the C2-carboxyl group can be complex. |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Alkynone | Good regiocontrol for substitution patterns. | Requires specific functional groups on precursors; may need multi-step precursor synthesis. |

| Multi-component Reaction (MCR) | Aldehyde, β-dicarbonyl compound, Ammonia source | High atom economy, operational simplicity, rapid assembly of complex structures. mdpi.com | Yields can be variable; precise control for the desired isomer can be difficult. |

A more common and often more direct method involves the functionalization of a commercially available or easily synthesized starting material, such as 4-butylpyridine (B1266651). sigmaaldrich.com The key transformation is the introduction of a carboxylic acid group at the C-2 position. Directed ortho-metalation (DoM) is a premier strategy for this purpose.

In this approach, 4-butylpyridine is treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The nitrogen atom of the pyridine ring directs the deprotonation to the adjacent C-2 position, forming a highly reactive 2-lithiopyridine intermediate. This intermediate is then quenched with an electrophilic source of carbon dioxide, such as CO2 gas or dry ice, followed by an acidic workup to yield the target this compound.

Reaction Scheme: Directed Metalation and Carboxylation

Metalation: 4-butylpyridine is reacted with n-BuLi in an inert solvent (e.g., THF) at -78 °C to form 4-butyl-2-lithiopyridine.

Carboxylation: The lithiated intermediate is treated with solid carbon dioxide (dry ice).

Protonation: The resulting lithium carboxylate salt is neutralized with an acid (e.g., HCl) to afford the final product.

Chemical Transformations of this compound

The presence of three distinct reactive zones—the carboxylic acid group, the pyridine ring, and the butyl side chain—allows for a wide array of subsequent chemical modifications.

The carboxylic acid moiety is readily converted into a variety of useful functional groups through standard organic transformations. jackwestin.comkhanacademy.org These reactions are fundamental for incorporating the molecule into larger structures, such as in medicinal chemistry or materials science. mdpi.com

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via activation of the carboxylic acid yields the corresponding ester. khanacademy.org For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid produces methyl 4-butylpyridine-2-carboxylate.

Amidation: The formation of amides typically requires activating the carboxylic acid to overcome the basicity of the amine, which would otherwise lead to an unreactive carboxylate salt. jackwestin.com Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU facilitate the reaction between the carboxylic acid and a primary or secondary amine to form the corresponding amide. jackwestin.com

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. nih.govvanderbilt.edu This derivative serves as a versatile intermediate for synthesizing esters, amides, and other acyl compounds under mild conditions. vanderbilt.edu

Table 2: Common Derivatization Reactions

| Derivative | Reagents | Product Functional Group |

|---|---|---|

| Ester | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | -COOR |

| Amide | Amine (R-NH₂), Coupling agent (e.g., DCC) | -CONHR |

| Acyl Chloride | Thionyl chloride (SOCl₂) | -COCl |

| Acyl Azide (B81097) | Via acyl chloride and sodium azide (NaN₃) | -CON₃ |

Modifying the n-butyl group without altering the rest of the molecule presents a significant challenge due to the relative inertness of sp³ C-H bonds. However, regioselective functionalization can be achieved under specific conditions. Radical reactions are a common approach. For instance, benzylic-type bromination using N-bromosuccinimide (NBS) and a radical initiator (AIBN) can selectively introduce a bromine atom at the carbon adjacent to the pyridine ring (the α-position of the butyl chain), as this position is activated, similar to a benzylic position. This halogenated intermediate can then undergo various nucleophilic substitution reactions.

Further substitution on the pyridine ring is governed by the electronic properties of the existing substituents. The butyl group is an electron-donating group (EDG) and acts as an ortho- and para-director for electrophilic aromatic substitution. masterorganicchemistry.com Conversely, the carboxylic acid group is an electron-withdrawing group (EWG) and a meta-director. masterorganicchemistry.com

Given the positions of the existing groups (C4 and C2), their directing effects are as follows:

The 4-butyl group (ortho-, para-director) activates the 3- and 5-positions.

The 2-carboxylic acid group (meta-director) deactivates the ring but directs incoming electrophiles to the 4- and 6-positions. However, the 4-position is already occupied.

For an electrophilic substitution reaction (e.g., nitration, halogenation), the outcome will depend on the balance of these effects and the reaction conditions. The positions most likely to be functionalized are C3 and C5, which are ortho to the activating butyl group. The C6 position is sterically hindered and adjacent to the deactivating carboxyl group, making it a less favorable site for substitution.

Synthesis of Chemically Diverse Analogues and Derivatives of this compound

The synthesis of chemically diverse analogues of this compound involves a range of strategic chemical transformations. These modifications can be broadly categorized into functionalization of the pyridine ring, derivatization of the carboxylic acid group, and alterations to the 4-position alkyl substituent.

Functionalization of the Pyridine Ring:

The pyridine core of this compound can be functionalized at various positions to introduce a wide range of substituents.

C4-Alkylation: The direct, position-selective C4-alkylation of pyridines represents a significant challenge in synthetic chemistry. nih.gov One effective strategy involves the use of a maleate-derived blocking group, which enables Minisci-type decarboxylative alkylation specifically at the C4 position. nih.gov This method provides a route to valuable building blocks for medicinal chemistry. nih.gov

C5-Substitution: A variety of 5-substituted picolinic acid derivatives have been synthesized, demonstrating the feasibility of introducing functional groups at this position. google.com For instance, compounds such as 5-(1,2-dihydroxypropyl)-2-pyridinecarboxylic acid and its derivatives have been prepared through chemical modification of precursors obtained from fermentation processes. google.com

C6-Substitution: The introduction of substituents at the C6 position of 2-picolinic acids has been explored, particularly for applications in herbicide development. nih.gov For example, 3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been synthesized by replacing a chlorine atom at the 6-position of a picloram (B1677784) derivative with a substituted pyrazole (B372694) ring. nih.gov

Derivatization of the Carboxylic Acid Group:

The carboxylic acid functional group is readily converted into a variety of derivatives, expanding the chemical space of accessible compounds.

Esterification: The synthesis of picolinate (B1231196) esters is a common transformation. For example, methyl 5-(1,2-dihydroxypropyl)-2-pyridinecarboxylate has been synthesized and serves as a precursor for other derivatives. google.com A general method for preparing 3,4-substituted 2-picolinic acids involves the esterification of the corresponding pyridine-2-carboxylic acid, followed by hydrolysis. google.com

Amidation: The carboxylic acid can be converted to amides through coupling reactions. For instance, (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide was synthesized from picolinic acid and (S)-tert-leucinol as a key step in the preparation of the (S)-t-BuPyOx ligand. beilstein-journals.orgresearchgate.net This methodology can be adapted to produce a range of amide derivatives.

Other Derivatives: The carboxylic acid can be transformed into other functional groups such as nitriles and tetrazoles. For example, 5-(1,2-dihydroxypropyl)-2-pyridinecarbonitrile and tetrazolylpyridine derivatives have been synthesized from the corresponding carboxylic acid or its ester. google.com

Synthesis of Substituted Picolinic Acid Analogues:

The synthesis of various substituted picolinic acids provides a blueprint for creating analogues of this compound.

Aminopicolinic Acids: 4-Aminopicolinic acid and its derivatives, such as 4-(4-aminophenylethynyl)picolinic acid, have been synthesized. umsl.edu The synthetic route to 4-aminopicolinic acid starts with the nitration of picolinic acid N-oxide, followed by reduction of the nitro group. umsl.edu

Three-Component Synthesis: A flexible three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids offers a novel approach to highly substituted pyridin-4-ol derivatives. chim.it This method allows for the construction of the pyridine ring with diverse substitution patterns.

The following tables summarize some of the synthesized analogues and derivatives based on the picolinic acid scaffold, which can be conceptually extended to the this compound series.

Table 1: Examples of Synthesized Picolinic Acid Derivatives and Analogues

| Compound Name | Starting Material(s) | Key Transformation(s) | Reference(s) |

|---|---|---|---|

| (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide | Picolinic acid, (S)-tert-leucinol | Amidation | beilstein-journals.orgresearchgate.net |

| 4-Aminopicolinic acid | Picolinic acid N-oxide | Nitration, Reduction | umsl.edu |

| 3,5-Dichloro-6-(5-phenyl-1H-pyrazol-1-yl)picolinic acid | Picloram derivative, Phenylacetylene | Nucleophilic substitution, Cyclization | nih.gov |

| Methyl 5-(1,2-dihydroxypropyl)-2-pyridinecarboxylate | Fermentation product | Isolation and purification | google.com |

Table 2: Chemical Transformations for the Synthesis of Diverse Analogues

| Transformation | Reagents and Conditions | Position(s) Functionalized | Example Product Type | Reference(s) |

|---|---|---|---|---|

| Minisci-type Alkylation | AgNO₃, (NH₄)₂S₂O₈, Carboxylic acid | C4 | 4-Alkylpyridines | nih.gov |

| Nucleophilic Substitution | Hydrazine hydrate | C6 | 6-Hydrazinylpicolinic acid | nih.gov |

| Amidation | Isobutyl chloroformate, N-Methylmorpholine | Carboxylic acid | Amides | beilstein-journals.orgresearchgate.net |

| Esterification | Methanol, Sulfuric acid (catalytic) | Carboxylic acid | Methyl esters | umsl.edu |

These examples highlight the synthetic versatility of the picolinic acid scaffold, providing a strong foundation for the design and synthesis of a wide range of novel this compound analogues and derivatives for various scientific investigations.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for 4-Butylpyridine-2-carboxylic Acid in Coordination Spheres

The design of this compound as a ligand is predicated on the strategic placement of its functional groups. The primary coordinating sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. This arrangement allows the molecule to act as a chelating agent, binding to a metal ion through two or more donor atoms to form a stable ring structure. The presence of both a hard donor (carboxylate oxygen) and a borderline donor (pyridine nitrogen) provides versatility in coordinating to a wide range of metal ions.

The butyl group at the 4-position, while not directly involved in coordination, plays a crucial role in modulating the properties of the resulting metal complexes. It introduces steric bulk, which can influence the coordination geometry and prevent the formation of overly crowded structures. Furthermore, the aliphatic nature of the butyl group enhances the solubility of both the free ligand and its metal complexes in non-polar organic solvents, which can be advantageous for synthesis and characterization. The interplay between the chelating head and the bulky tail allows for fine-tuning of the structural and electronic properties of the coordination compounds.

Investigation of Coordination Modes and Structural Diversity in Metal Complexes

The coordination of this compound to metal ions is characterized by a rich structural diversity, arising from its ability to adopt various coordination modes.

The most fundamental coordination mode of this compound is as a bidentate chelating ligand. Upon deprotonation of the carboxylic acid, the resulting carboxylate group, along with the adjacent pyridine nitrogen, forms a stable five-membered chelate ring with a metal ion. This N,O-bidentate chelation is a common feature in complexes with various transition metals. This mode of coordination is also observed in analogous ligands like 4,4′-bipyridine-2-carboxylic acid. rsc.org The stability of these chelate rings is a significant driving force in the self-assembly of discrete mononuclear complexes.

Beyond simple chelation, this compound can act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes and coordination polymers. rsc.orgrsc.org This bridging capability is primarily attributed to the carboxylate group, which can coordinate to metal ions in several ways, including syn-syn, syn-anti, and anti-anti bridging modes. These varied carboxylate binding modes can lead to the formation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. mdpi.com

For instance, the carboxylate group can chelate to one metal center while also using one of its oxygen atoms to bind to an adjacent metal ion, thus forming a bridge. Additionally, the pyridine nitrogen, if not involved in chelation with the same metal as the carboxylate, can coordinate to a different metal center, further extending the dimensionality of the structure. The flexibility of the carboxylate group to adopt different coordination modes is a key factor in the construction of diverse and complex architectures. mdpi.com The formation of such extended structures is a well-documented phenomenon for pyridine-carboxylate ligands. rsc.org

The identity of the metal ion has a profound influence on the resulting coordination geometry and stereochemistry of the complexes formed with this compound. Different metal ions have distinct preferences for coordination numbers and geometries, which are dictated by factors such as ionic radius, charge, and d-electron configuration.

For example, copper(II) ions, with a d⁹ electron configuration, are susceptible to Jahn-Teller distortion, which often results in distorted octahedral or square planar geometries. In complexes with this compound, this can lead to elongated axial bonds. In contrast, cobalt(II) can readily adopt both tetrahedral and octahedral geometries, leading to different structural outcomes depending on the reaction conditions and the presence of other coordinating ligands. nih.gov Similarly, zinc(II), with a filled d¹⁰ shell, typically favors a tetrahedral or octahedral coordination environment without the distortions seen in copper(II) complexes. The interplay between the ligand's inherent binding preferences and the geometric demands of the metal ion ultimately determines the final structure of the complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and molar ratios can significantly impact the final product.

Complexes of this compound and its analogs have been synthesized with a variety of transition metals.

Manganese (Mn): Reactions with manganese salts have been shown to yield coordination polymers where the carboxylate group often acts as a bridging unit between Mn(II) centers. rsc.org

Copper (Cu): Copper(II) complexes are prevalent, often showcasing the bidentate chelating nature of the ligand. The synthesis can be as straightforward as dissolving a copper(II) salt and the ligand in a solvent mixture and allowing for slow evaporation or crystallization. semanticscholar.orgmdpi.com For example, a complex with the formula (C₉H₁₄N)₂[CuCl₄] was synthesized by reacting CuCl₂·2H₂O with 4-tert-butyl-pyridine in acidified water. mdpi.com

Cobalt (Co): Cobalt(II) has been incorporated into coordination polymers with similar pyridine-based ligands, sometimes forming one-dimensional chains. nih.govsc.edu

Ruthenium (Ru): While specific examples with this compound are less common in the provided search results, the pyridyl-carboxylate motif is well-established in ruthenium chemistry for applications in catalysis and materials science.

Zinc (Zn): Zinc(II) complexes with ligands like 4,4′-bipyridine-2-carboxylic acid have been synthesized, demonstrating the ligand's ability to form stable complexes with d¹⁰ metals. rsc.org

The characterization of these complexes relies heavily on single-crystal X-ray diffraction to determine their precise three-dimensional structures. Spectroscopic techniques such as FT-IR are used to confirm the coordination of the carboxylate and pyridine groups, often showing a shift in the characteristic vibrational frequencies upon binding to the metal.

Lanthanide Metal Complexes and Luminescent Properties

Complexes of lanthanide ions are renowned for their unique luminescent properties, which are a consequence of f-f electronic transitions. However, since these transitions are Laporte-forbidden, direct excitation of the lanthanide ion is inefficient. The luminescence can be significantly enhanced by coordinating the lanthanide ion with organic ligands that act as "antennas." These ligands absorb light efficiently and transfer the energy to the central metal ion, which then emits light. Pyridine carboxylic acids are particularly effective as antenna ligands.

While specific studies on the luminescent properties of this compound complexes with Samarium(III) and Terbium(III) are not extensively documented in publicly available literature, the behavior of analogous systems provides significant insight. For instance, terbium complexes with substituted dipicolinic acid analogs and other carboxylic acid ligands are known to exhibit strong green luminescence. ijcrt.orgacs.org The characteristic emission of Tb(III) arises from the ⁵D₄ → ⁷Fₙ transitions, with the most intense peak typically being the ⁵D₄ → ⁷F₅ transition around 545 nm. ijcrt.org The 4-butylpyridine-2-carboxylate ligand is expected to efficiently absorb UV radiation and sensitize the luminescence of both Sm(III) and Tb(III) ions. The butyl group can also influence the solubility and crystal packing of the resulting complexes.

The general process involves the ligand absorbing energy and transferring it to the metal ion. The efficiency of this energy transfer and the resulting luminescence intensity are influenced by the molecular structure of the ligand. In ternary complexes, the introduction of a second ligand can further modulate the luminescent properties. nih.gov For example, the luminescence of europium(III) and terbium(III) complexes with pyridine dicarboxamide derivatives has been shown to be significant, with Tb(III) complexes often exhibiting more efficient luminescence. nih.gov

Table 1: Expected Luminescent Properties of Lanthanide Complexes with this compound

| Lanthanide Ion | Expected Emission Color | Key Electronic Transitions |

| Samarium(III) (Sm³⁺) | Orange-Red | ⁴G₅/₂ → ⁶Hₙ (n = 5/2, 7/2, 9/2) |

| Terbium(III) (Tb³⁺) | Green | ⁵D₄ → ⁷Fₙ (n = 6, 5, 4, 3) |

Exploration of Applications in Coordination Chemistry

The bifunctional nature of this compound, possessing both a nitrogen-containing heterocycle and a carboxylate group, makes it a versatile building block for constructing higher-order structures in coordination chemistry.

Precursors for Metal-Organic Frameworks (MOFs) and Coordination Networks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the MOF. Pyridine carboxylic acids are widely used as linkers in the synthesis of MOFs. researchgate.netnih.gov

Design of Inorganic Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.goviupac.org this compound is an excellent candidate for the design of inorganic supramolecular assemblies.

The carboxylic acid group can form strong hydrogen bonds, for example, with the pyridine nitrogen of another molecule, leading to the formation of well-defined supramolecular synthons. nih.gov These interactions, in conjunction with coordination to metal centers, can direct the assembly of complex architectures. For example, co-crystals of 4,4'-bipyridine (B149096) with carboxylic acids are known to form extended networks stabilized by O-H···N hydrogen bonds. nih.gov Similarly, this compound can participate in such interactions, and the butyl group can further influence the packing of the molecules in the solid state through hydrophobic interactions. The combination of coordination bonds and directional non-covalent interactions allows for the rational design of intricate supramolecular structures with potentially interesting properties and functions. mdpi.com

Supramolecular Architectures and Self Assembly Processes

Hydrogen Bonding Networks of 4-Butylpyridine-2-carboxylic Acid

Hydrogen bonds are the primary driving force behind the self-assembly of this compound. The molecule possesses a hydrogen bond donor count of one and an acceptor count of three, facilitating the formation of robust networks. chem960.comnih.gov

The most significant interaction in the self-assembly of this molecule is the formation of a heteromeric supramolecular synthon between the carboxylic acid group of one molecule and the pyridine (B92270) ring of another. This involves a strong, directional hydrogen bond (O–H⋯N) between the acidic proton of the carboxyl group and the nitrogen atom of the pyridine ring. researchgate.net This interaction is a well-established and reliable tool for constructing supramolecular structures. nih.govmdpi.com

In addition to the primary O–H⋯N bond, weaker C–H⋯O hydrogen bonds also play a crucial role in stabilizing the resulting architectures. These interactions can occur between C-H bonds on the pyridine ring or the butyl group and the carbonyl oxygen of the carboxylic acid, helping to guide the specific arrangement of the molecules.

The stability of the assemblies formed by this compound is dictated by a hierarchy of intermolecular forces. mdpi.com In the solid state, the strongest interaction is typically the hydrogen bond between two carboxylic acid groups (O–H⋯O), forming a carboxylic acid dimer. However, in the case of picolinic acid derivatives, the O–H⋯N hydrogen bond to the pyridine nitrogen is also highly favorable and competes with dimer formation. researchgate.net

Studies on analogous systems reveal a clear ranking of interaction strengths:

Carboxylic Acid Dimer (O–H⋯O): Often the most energetically favorable interaction. mdpi.com

Carboxylic Acid–Pyridine Synthon (O–H⋯N): A strong, highly directional bond that is crucial for forming specific architectures. researchgate.netmdpi.com

In solution, the formation of these aggregates is dependent on the solvent and concentration. In nonpolar solvents, hydrogen-bonded aggregates are more stable, whereas polar solvents can compete for hydrogen bonding sites, disrupting the self-assembly process. The thermal annealing of deposited monolayers can provide the necessary energy to overcome kinetic barriers, allowing molecules to rearrange into more thermodynamically stable, ordered structures. nih.govresearchgate.net

Beyond hydrogen bonding, both the aromatic pyridine ring and the aliphatic butyl chain are integral to the self-assembly process. rsc.org

Aromatic Interactions: The pyridine ring can engage in π–π stacking interactions with adjacent rings. These aromatic-aromatic interactions are significant for the final stabilization of the assembled structure and can influence the orientation of the molecules within the assembly. nih.govnih.gov In some complex molecular systems, these interactions are strong enough to compensate for the absence of interstrand hydrogen bonds, highlighting their importance in structural integrity. nih.gov

Rational Construction of Supramolecular Structures and Functional Materials

By understanding the intermolecular forces at play, it is possible to rationally design and construct specific supramolecular architectures from this compound and similar molecules.

The strong and directional nature of the O–H⋯N hydrogen bond synthon is ideally suited for the creation of one-dimensional (1D) structures. Molecules of this compound can link head-to-tail, with the carboxylic acid of one molecule bonding to the pyridine nitrogen of the next. This repeated interaction leads to the formation of long, ordered, chain-like or ribbon-like architectures. nih.govmdpi.comresearchgate.net In related systems, the introduction of specific molecules can break up dimer formations and reform the assembly into zigzag lines. researchgate.net

One-dimensional chains can serve as building blocks for higher-order two-dimensional (2D) structures. researchgate.net These chains can align parallel to one another, and weaker intermolecular forces, such as C–H⋯O bonds and van der Waals interactions between the butyl chains and pyridine rings of adjacent chains, can hold them together. This hierarchical assembly process can lead to the formation of extensive 2D sheets and layered networks. researchgate.net In analogous systems using different carboxylic acids, researchers have successfully created lamellar, tetragonal, and honeycomb-like networks, demonstrating the versatility of this self-assembly approach. researchgate.netnih.gov

Interactive Data Table: Physicochemical Properties of 4-tert-Butylpyridine-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | nih.gov |

| Molecular Weight | 179.22 g/mol | nih.gov |

| CAS Number | 42205-74-3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 50.2 Ų | chem960.com |

| Boiling Point | 321.3±30.0 °C at 760 mmHg | chem960.com |

| Density | 1.107±0.06 g/cm³ | chem960.com |

| Solubility | Slightly soluble (3.2 g/L) at 25°C | chem960.com |

Crystallographic Analysis and Crystal Engineering Principles Applied to Solid-State Forms

Crystallographic analysis is an essential tool for understanding the precise three-dimensional arrangement of molecules in the solid state. Crystal engineering principles are then applied to design and control this arrangement to achieve desired material properties. For this compound, these principles would be applied to predict and manipulate its crystal packing.

While a specific crystal structure for this compound is not publicly available, the crystallographic data of related pyridine carboxylic acids and their derivatives offer valuable insights into the expected structural features. For example, the crystal structure of pyridine-2,6-dicarboxylic acid reveals a one-dimensional supramolecular structure stabilized by strong hydrogen bonds. researchgate.net In the solid state, it is common for such molecules to be linked by intermolecular interactions, forming extended networks. researchgate.net

The analysis of co-crystals involving pyridine derivatives and carboxylic acids further illuminates the principles of their solid-state assembly. For instance, the reaction of piperonylic acid and cinnamic acid with 4,4'-bipyridine (B149096) yields binary co-crystals where the structural packing is significantly influenced by π–π and C-H···π interactions. nih.gov The formation of a salt or a cocrystal can depend on the pKa values of the constituent molecules.

The expected crystallographic parameters for a compound like this compound would be determined by single-crystal X-ray diffraction. This technique would provide information on the space group, unit cell dimensions, and the precise atomic coordinates, revealing the nature of the intermolecular interactions that stabilize the crystal lattice. In the absence of a determined structure for this compound, the following table presents illustrative crystallographic data for a related compound, showcasing the type of information obtained from such an analysis.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

| [Ru(pyca)₂]·H₂O | C₁₂H₁₀N₂O₅Ru | Monoclinic | C2/c | a = 30.415(7) Å, b = 8.506(1) Å, c = 13.943(3) Å, β = 94.55(2)° |

Illustrative data for a related compound, Tris(pyridine-2-carboxylato)ruthenium(III) monohydrate.

In the crystal structure of this related ruthenium complex, the Ru(pyca)₂ units are linked by water molecules through hydrogen bonds, forming chains within the crystal. This highlights the importance of hydrogen bonding in dictating the final supramolecular architecture. The principles of crystal engineering would allow for the rational design of new solid-state forms of this compound with potentially modified physical and chemical properties through the formation of co-crystals or salts with other molecules.

Catalysis and Advanced Materials Science Applications

Catalytic Roles of 4-Butylpyridine-2-carboxylic Acid and its Derivatives

The presence of both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities within the same molecule allows it to act as a bifunctional catalyst. Its derivatives are also key components in creating more complex catalytic systems.

While direct studies on this compound as an organocatalyst are emerging, strong evidence from its parent compound, pyridine-2-carboxylic acid (P2CA), highlights its potential. P2CA has been successfully employed as an efficient, metal-free organocatalyst in multi-component reactions (MCRs). For instance, it has been shown to effectively catalyze the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. nih.govrsc.org The reaction proceeds with high regioselectivity and in excellent yields (84–98%) under mild conditions. nih.govrsc.org

The proposed mechanism suggests that the carboxylic acid protonates the aldehyde, activating it for nucleophilic attack, while the pyridine (B92270) nitrogen may act as a base or participate in stabilizing intermediates. The introduction of a 4-butyl group is anticipated to modify the catalyst's solubility, allowing for its use in a broader range of solvent systems, and could influence the steric environment of the catalytic pocket, potentially altering selectivity.

Table 1: Pyridine-2-carboxylic Acid (P2CA) as an Organocatalyst in Multi-Component Reaction A representative example of the synthesis of pyrazolo[3,4-b]quinolinones catalyzed by P2CA.

| Entry | Aldehyde | 1,3-Cyclodione | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Dimedone | 10 | Ethanol | 15 | 96 |

| 2 | 4-Nitrobenzaldehyde | Cyclohexane-1,3-dione | 10 | Ethanol | 20 | 94 |

| 3 | Benzaldehyde | Dimedone | 10 | Ethanol | 25 | 91 |

Data sourced from research on pyridine-2-carboxylic acid, the parent compound of this compound. nih.gov

The N,O-bidentate nature of this compound makes it an excellent chelating ligand for a wide range of transition metals. This chelation enhances the stability and modulates the reactivity of the metal center in homogeneous catalysis. Research on related pyridine-2-carboxylic acid systems has shown their effectiveness in various metal-catalyzed oxidations. researchgate.netrug.nl In some manganese-based oxidation systems, more complex pyridyl ligands have been found to decompose in situ to pyridine-2-carboxylic acid, which then acts as the true ligand in the active catalytic species. researchgate.netrug.nl

This suggests that this compound can serve as a robust and direct ligand for forming stable, catalytically active metal complexes. The butyl group can enhance the solubility of these complexes in less polar organic solvents, which is advantageous for many cross-coupling reactions. Furthermore, the electronic properties of the pyridine ring can be tuned by the electron-donating butyl group, which in turn influences the electronic nature and catalytic activity of the metal center. Its structural similarity to ligands used in metallaphotoredox catalysis, which enables challenging sp³-sp³ cross-coupling reactions, indicates its potential utility in this cutting-edge field. nih.govnih.gov

Integration into Advanced Materials Systems

The functional groups on this compound allow for its integration into sophisticated material architectures, particularly in the field of renewable energy and electronics.

In the realm of Dye-Sensitized Solar Cells (DSSCs), pyridine derivatives are common additives to the electrolyte. The closely related compound, 4-tert-butylpyridine (B128874) (tBP), is a benchmark additive used to improve photovoltaic performance. acs.org The primary roles of tBP are to adsorb onto the surface of the titanium dioxide (TiO₂) photoanode and:

Shift the Conduction Band Edge: The pyridine nitrogen atoms bind to Lewis acid sites on the TiO₂ surface, causing a negative shift in the conduction band potential. This shift increases the open-circuit voltage (V_oc) of the cell.

Reduce Charge Recombination: The adsorbed layer of tBP acts as an insulating barrier, suppressing the recombination of photo-injected electrons in the TiO₂ with the oxidized redox mediator (I₃⁻) in the electrolyte. This improves both V_oc and the fill factor (FF).

Table 2: Effect of 4-tert-butylpyridine (tBP) on DSSC Photovoltaic Parameters Illustrative data showing the typical impact of adding tBP to the electrolyte in a DSSC.

| Cell Configuration | V_oc (V) | J_sc (mA/cm²) | FF | PCE (%) |

|---|---|---|---|---|

| Without tBP | 0.65 | 15.0 | 0.68 | 6.63 |

Data is representative of the effect of 4-tert-butylpyridine, a structurally similar compound. acs.orgmdpi.com

The utility of pyridine-based additives extends to other next-generation photovoltaic technologies, most notably perovskite solar cells (PSCs). In PSCs, 4-tert-butylpyridine (tBP) is frequently added to the hole-transport material (HTM) layer, which is typically composed of spiro-OMeTAD. researchgate.netucsd.edu Here, tBP plays several critical roles: it improves the solubility of lithium salt additives (like Li-TFSI), prevents the aggregation of these salts, and controls the morphology of the HTM film, leading to better device performance and stability. ucsd.edursc.org By passivating defects at the perovskite/HTM interface, it helps to increase the V_oc and fill factor. rsc.orgossila.com

Given these functions, this compound is a highly promising candidate for interfacial engineering in PSCs and other organic electronic devices. Its carboxylic acid headgroup could form strong bonds with the perovskite surface, providing excellent passivation of under-coordinated lead ions, a primary source of defects. Simultaneously, the 4-butylpyridine (B1266651) tail would favorably interact with the organic HTM layer, promoting better interfacial contact and charge extraction. This dual-action approach could lead to significant reductions in non-radiative recombination and improvements in device efficiency and operational longevity.

Fundamental Investigations in Heterogeneous Catalysis

While this compound is primarily used in homogeneous systems, there is significant potential for its application in heterogeneous catalysis. The creation of heterogeneous catalysts is highly desirable for industrial processes because it simplifies catalyst separation from the product stream and allows for catalyst recycling.

The functional handles of this compound allow for its immobilization onto solid supports. Potential strategies include:

Covalent Grafting: The carboxylic acid group can be used to form an amide or ester linkage with a functionalized solid support, such as amine-functionalized silica (B1680970) (SiO₂) or polymer resins.

Ionic Immobilization: The molecule can be deprotonated to its carboxylate form and ionically bonded to a support with cationic sites.

Once immobilized, the anchored molecule, complexed with a suitable metal ion, could function as a robust, single-site heterogeneous catalyst. This would combine the high selectivity and activity of a well-defined molecular catalyst with the practical advantages of a solid-phase system, opening avenues for its use in continuous flow reactors and more sustainable chemical manufacturing processes.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 4-butylpyridine-2-carboxylic acid are fundamental to its chemical identity and reactivity. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating these properties.

Density Functional Theory (DFT) Studies of Electronic States and Charge Distribution

DFT studies are instrumental in understanding the electronic states and charge distribution within this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key information about the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity.

| Molecular Orbital | Expected Influence of 4-Butyl Group | Implication for Reactivity |

| HOMO | Increased energy level | More susceptible to electrophilic attack |

| LUMO | Potentially destabilized (higher energy) | Less susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Likely narrowed | Increased reactivity |

Ab Initio Calculations for Ground State Properties

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous method for determining the ground state properties of molecules. For substituted pyridines and pyridinecarboxylic acids, ab initio methods have been successfully employed to predict molecular geometries, vibrational frequencies, and thermochemical data. researchgate.netnih.govresearchgate.net

For this compound, ab initio calculations would begin with geometry optimization to find the most stable arrangement of atoms. The presence of the flexible butyl group suggests the existence of multiple low-energy conformers. These calculations would also yield a detailed picture of the electron distribution, dipole moment, and other fundamental electronic properties. While specific ab initio studies on this compound are not prevalent in the literature, the foundational principles established from studies on picolinic acid and other alkylated pyridines serve as a reliable guide for its expected properties. researchgate.netresearchgate.netnih.gov

Conformational Analysis and Potential Energy Surfaces of this compound

The conformational landscape of this compound is of significant interest due to the rotational freedom of the butyl group and the carboxylic acid group. A thorough conformational analysis aims to identify all stable conformers and the energy barriers that separate them. This is typically achieved by mapping the potential energy surface (PES) of the molecule, which represents the energy as a function of its geometric parameters.

The primary degrees of freedom in this compound are the dihedral angles associated with the C-C bonds of the butyl chain and the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring. The rotation around the bond between the carboxylic group and the pyridine ring is expected to have a relatively low energy barrier, allowing for different orientations of the hydroxyl and carbonyl groups with respect to the nitrogen atom of the pyridine ring.

Investigation of Proton Transfer Mechanisms and Acidity/Basicity Profiles

The acidic and basic properties of this compound are defining features of its chemical behavior, governing its interactions in various chemical and biological systems. Theoretical methods are particularly adept at probing the mechanisms of proton transfer and predicting acidity constants (pKa values).

Theoretical Prediction of Deprotonation Sequences

This compound has two potential sites for protonation/deprotonation: the carboxylic acid group and the pyridine nitrogen. The carboxylic acid group is inherently acidic, while the pyridine nitrogen is basic. The order of deprotonation is crucial for understanding the species present at a given pH.

Theoretical predictions of pKa values for substituted pyridines and carboxylic acids have been performed with considerable success using thermodynamic cycles that combine gas-phase and solvation free energies. researchgate.netnih.govresearchgate.netacs.org For this compound, the first deprotonation is expected to occur at the carboxylic acid group, forming a carboxylate anion. The pKa for this process will be influenced by the electron-donating nature of the butyl group, which would be expected to slightly increase the pKa compared to unsubstituted picolinic acid, making it a slightly weaker acid. The second deprotonation, which would involve the removal of a proton from the pyridine nitrogen of the zwitterionic form, is a much less favorable process.

The basicity of the pyridine nitrogen is also influenced by the substituents. The electron-donating butyl group at the 4-position is expected to increase the electron density on the nitrogen atom, thereby increasing its basicity and the pKa of its conjugate acid compared to unsubstituted pyridine.

Expected Deprotonation Sequence:

First Deprotonation (Acidic Condition): The carboxylic acid proton is lost. NC₅H₃(C₄H₉)COOH ⇌ NC₅H₃(C₄H₉)COO⁻ + H⁺

Protonation (Basic Condition): The pyridine nitrogen is protonated. NC₅H₃(C₄H₉)COOH + H⁺ ⇌ [HNC₅H₃(C₄H₉)COOH]⁺

| Group | Expected pKa Trend (relative to picolinic acid) | Reason |

| Carboxylic Acid | Slightly higher | Electron-donating butyl group destabilizes the carboxylate anion. |

| Pyridine Nitrogen | Higher | Electron-donating butyl group increases electron density on the nitrogen. |

Solvent Effects on Acid-Base Equilibria

The solvent plays a critical role in modulating acid-base equilibria. Computational models, particularly continuum solvent models like the Polarizable Continuum Model (PCM) and its variants, are frequently used to account for the influence of the solvent. researchgate.netresearchgate.net These models treat the solvent as a continuous dielectric medium, which solvates the ions and neutral molecules involved in the equilibrium, thereby altering their relative energies.

For this compound, moving from a nonpolar to a polar solvent is expected to have a significant impact on its acid-base properties. Polar solvents will stabilize the charged species (the carboxylate anion and the protonated pyridine), thus favoring both deprotonation of the carboxylic acid and protonation of the pyridine nitrogen. The magnitude of this effect can be quantified by calculating the free energy of solvation for each species in the equilibrium. Studies on related compounds have shown that the inclusion of explicit solvent molecules, particularly water, in the computational model can further improve the accuracy of predicted pKa values by accounting for specific hydrogen bonding interactions. researchgate.netrsc.org

Reaction Mechanism Elucidation through Transition State Analysis

The elucidation of reaction mechanisms involving this compound can be effectively achieved through computational transition state analysis. While specific studies on this exact molecule are not prevalent in public literature, the mechanisms can be inferred from computational investigations of analogous pyridine-2-carboxylic acids. A key reaction of interest for this class of compounds is decarboxylation, which is known to be influenced by the position of the carboxylic acid group relative to the pyridine nitrogen.

Theoretical studies on the decarboxylation of picolinic acid (pyridine-2-carboxylic acid) and its derivatives suggest a mechanism proceeding through a zwitterionic intermediate. researchgate.netstackexchange.com In this proposed pathway, the pyridine nitrogen is protonated, leading to the formation of a pyridinium (B92312) carboxylate zwitterion. The stability of this intermediate is crucial for the subsequent C-C bond cleavage and release of carbon dioxide. The transition state for this decarboxylation step involves the elongation of the C2-carboxyl bond and the redistribution of charge within the pyridine ring.

For this compound, a similar mechanism is anticipated. The electron-donating nature of the butyl group at the 4-position is expected to influence the electron density of the pyridine ring, thereby affecting the stability of the zwitterionic intermediate and the energy barrier of the transition state. Computational modeling, typically employing Density Functional Theory (DFT) methods, can be used to locate the transition state structure and calculate its energy. This provides a quantitative measure of the reaction barrier, allowing for the prediction of reaction rates and a deeper understanding of the substituent effects on the decarboxylation process.

A hypothetical reaction coordinate for the decarboxylation of this compound is presented below. The energies are illustrative and based on trends observed for similar reactions.

Table 1: Hypothetical Energy Profile for the Decarboxylation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Zwitterionic Intermediate | +5.2 |

| Transition State | +25.8 |

| Products | -10.5 |

Computational Prediction and Interpretation of Spectroscopic Data (e.g., IR, NMR, UV-Vis)

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights that complement experimental findings. For this compound, DFT and Time-Dependent DFT (TD-DFT) calculations can be employed to simulate its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be computationally predicted to identify its characteristic vibrational modes. DFT calculations, often using a basis set such as B3LYP/6-311++G**, can provide accurate vibrational frequencies. nih.gov The calculated spectrum is expected to show characteristic peaks for the carboxylic acid group, including a broad O-H stretching band, a strong C=O stretching vibration, and C-O stretching and O-H bending vibrations. pressbooks.puboregonstate.edulibretexts.org The pyridine ring will also exhibit characteristic C-H and C=C/C=N stretching and bending modes. The butyl group will contribute C-H stretching and bending vibrations.

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) | Hydrogen-bonded O-H stretching |

| C-H stretch (Aromatic) | ~3100-3000 | Pyridine ring C-H stretching |

| C-H stretch (Aliphatic) | ~2960-2850 | Butyl group C-H stretching |

| C=O stretch (Carboxylic Acid) | ~1710 | Carbonyl stretching of the dimeric acid |

| C=C, C=N stretch (Pyridine) | ~1600-1450 | Aromatic ring stretching vibrations |

| O-H bend (Carboxylic Acid) | ~1420 | In-plane O-H bending |

| C-O stretch (Carboxylic Acid) | ~1300 | C-O stretching coupled with O-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound can also be predicted using computational methods, typically employing the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com The calculated chemical shifts provide a theoretical framework for assigning the experimentally observed resonances.

In the ¹H NMR spectrum, the acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. pressbooks.publibretexts.org The aromatic protons on the pyridine ring will show distinct signals, with their chemical shifts influenced by the positions of the butyl and carboxyl substituents. The protons of the butyl group will appear in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the carboxyl carbon is predicted to have a chemical shift in the range of 165-185 ppm. pressbooks.pub The carbons of the pyridine ring will resonate in the aromatic region, and the chemical shifts of the butyl group carbons will be found in the aliphatic region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 12.0 - 13.0 (broad s) | 165.0 - 170.0 |

| Pyridine-H3 | 7.8 - 8.0 (d) | 125.0 - 130.0 |

| Pyridine-H5 | 7.4 - 7.6 (d) | 138.0 - 142.0 |

| Pyridine-H6 | 8.5 - 8.7 (dd) | 148.0 - 152.0 |

| Butyl-CH₂ (α) | 2.7 - 2.9 (t) | 35.0 - 40.0 |

| Butyl-CH₂ (β) | 1.6 - 1.8 (m) | 30.0 - 35.0 |

| Butyl-CH₂ (γ) | 1.3 - 1.5 (m) | 22.0 - 25.0 |

| Butyl-CH₃ (δ) | 0.9 - 1.0 (t) | 13.0 - 15.0 |

| Pyridine-C2 | - | 150.0 - 155.0 |

| Pyridine-C4 | - | 155.0 - 160.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.netrsc.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The UV-Vis spectrum of pyridine derivatives typically arises from π → π* and n → π* transitions within the aromatic system. The presence of the carboxyl and butyl groups will influence the energies of the molecular orbitals and thus the positions of the absorption bands. The spectrum is expected to show strong absorptions in the UV region.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a polar solvent

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~270 | ~0.45 |

| π → π | ~220 | ~0.60 |

| n → π* | ~310 | ~0.02 |

Biological Activities and Medicinal Chemistry Perspectives Excluding Clinical Data

Role as a Scaffold or Intermediate in Drug Discovery and Development

The pyridine (B92270) carboxylic acid structure is a versatile and valuable scaffold in medicinal chemistry. nih.gov Its aromatic nature allows for π-π stacking interactions, while the nitrogen atom and carboxylic group can form critical hydrogen bonds and coordinate with metal ions in biological targets, enhancing binding affinity. nih.gov The ease of substitution on the pyridine ring provides structural flexibility, making it a highly adaptable framework for designing new drugs. nih.govnih.gov

The pyridine carboxylic acid scaffold has been effectively utilized in the design and synthesis of potential kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in diseases like cancer. For instance, derivatives of pyridine-2-carboxylic acid have been used to create pyrazolo[3,4-b]quinolinones, which have shown activity as inhibitors of Glycogen Synthase Kinase 3 (GSK3) and phosphoinositide 3-kinases. nih.gov Furthermore, the broader class of pyridine carboxylic acid derivatives has been explored for creating inhibitors of other important targets. This includes modulators of the WDR5-MLL1 interaction, which is crucial in certain cancers, and inhibitors of the TRPC6 ion channel. nih.gov These examples highlight the utility of the pyridine carboxylic acid core as a starting point for developing targeted therapies, particularly kinase inhibitors.

Development of Novel Antiviral Agents

While the broader class of pyridine derivatives has been a subject of interest in the development of antiviral agents, specific research on the antiviral properties of 4-Butylpyridine-2-carboxylic acid is not extensively documented in publicly available literature. nih.govresearchgate.net The pyridine nucleus is known to be a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and coronaviruses. mdpi.comnih.govnih.gov The mechanism of action for pyridine-based antivirals can vary widely, from inhibiting viral enzymes like reverse transcriptase and polymerase to blocking viral entry into host cells. nih.gov

General studies on carboxylic acid-terminated polymers have demonstrated antiviral activity, particularly against herpes simplex virus (HSV), by likely inhibiting the virus's entry into cells. nih.gov However, these findings relate to large polymeric structures and not specifically to the small molecule this compound. Without direct experimental data on its efficacy and spectrum of activity, the potential of this compound as an antiviral agent remains speculative and an area for future investigation.

Exploration as a Scaffold for Receptor Modulators (e.g., inverse agonists)

The pyridine carboxylic acid framework is a recognized scaffold for the development of receptor modulators. nih.gov These compounds can be tailored to interact with various receptors, including G-protein coupled receptors (GPCRs), by modifying the substitution pattern on the pyridine ring. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the carboxylic acid can form crucial interactions with receptor-binding sites, influencing the compound's activity as an agonist, antagonist, or inverse agonist. nih.govnih.gov

The development of receptor modulators often involves extensive structure-activity relationship (SAR) studies to optimize affinity, selectivity, and functional activity. nih.gov For the this compound scaffold, the position and nature of the butyl group, along with the carboxylic acid at the 2-position, would be critical determinants of its potential as a receptor modulator. However, without specific research data, any discussion on its efficacy as a receptor modulator, including as an inverse agonist, remains theoretical.

Q & A

Q. What are the key physicochemical properties of 4-butylpyridine-2-carboxylic acid, and how can they influence experimental design?

The compound (CAS 83282-39-7) has a molecular weight of 179.216 g/mol, a density of 1.113 g/cm³, and a boiling point of 338.6°C at 760 mmHg . These properties guide solvent selection (e.g., polar aprotic solvents for reactions requiring high temperatures) and purification methods (e.g., recrystallization or column chromatography). Its low water solubility suggests the need for organic-aqueous phase partitioning in extraction protocols.

Q. What synthetic strategies are recommended for preparing this compound derivatives?

Derivatization often involves modifying the pyridine ring or butyl chain. For example, halogenation at the pyridine ring (e.g., using POCl₃ for chlorination) or alkylation of the carboxyl group can yield intermediates for drug discovery . Ensure anhydrous conditions for reactions involving sensitive reagents like Grignard or organolithium compounds.

Q. How should researchers address the lack of toxicity data for this compound in biological assays?

Adopt a tiered risk assessment:

Perform in vitro cytotoxicity screening (e.g., MTT assays on HEK-293 or HepG2 cells).

Use predictive tools like QSAR models to estimate acute toxicity .

Implement strict PPE (gloves, lab coats, respirators) and engineering controls (fume hoods) during handling, as recommended for structurally similar compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of the butyl chain (δ ~0.8–1.6 ppm for CH₃/CH₂ groups) and carboxyl proton (δ ~12–14 ppm).

- FT-IR : Identify carboxyl C=O stretching (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- LC-MS : Verify molecular ion peaks (m/z 179.216) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound analogs for enzyme inhibition?

- Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to target enzymes (e.g., kinases or proteases).

- Perform DFT calculations (Gaussian) to analyze electronic effects of substituents on the pyridine ring .

- Validate predictions with enzymatic assays (e.g., fluorescence-based kinase activity assays) .

Q. What experimental approaches resolve contradictions in reported data for pyridine-carboxylic acid derivatives?

- Cross-validate analytical results using orthogonal methods (e.g., compare NMR with X-ray crystallography if crystals are obtainable).

- Replicate synthesis protocols under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .

- Collaborate with independent labs to verify reproducibility, especially for bioactivity claims .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Synthesize analogs with variations in the butyl chain length (e.g., propyl, pentyl) or pyridine substituents (e.g., methoxy, nitro groups).

- Test analogs in functional assays (e.g., antimicrobial disk diffusion, enzyme inhibition) to correlate structural changes with activity.

- Use multivariate analysis (e.g., PCA) to identify critical physicochemical parameters (logP, polar surface area) driving bioactivity .

Q. What methodologies assess the environmental impact of this compound when ecotoxicity data are limited?

- Conduct persistence testing : Measure half-life in water/soil using OECD 301/307 guidelines.

- Estimate bioaccumulation potential via octanol-water partition coefficients (logKow) calculated using EPI Suite .

- Perform microcosm studies to simulate degradation pathways in aquatic/terrestrial systems .

Q. How can researchers mitigate risks when scaling up reactions involving this compound?

Q. What strategies enhance the stability of this compound in formulation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.